4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBVTCLUZBIHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzohydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
A notable study demonstrated that derivatives of this compound showed significant apoptotic effects on cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study: Antitumor Activity
In a study involving the synthesis of molecular hybrids containing triazine and sulfonamide structures, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that these compounds exhibit promising activity against various human cancer cell lines .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate varying degrees of antibacterial and antifungal activity.
Antibacterial Activity
A comparative study showed that certain synthesized hydrazides exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship revealed that modifications to the benzene ring significantly influenced microbial inhibition .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.27 | Effective against Staphylococcus aureus |
| Compound B | 1.43 | Effective against E. coli |
| Compound C | 2.60 | Effective against Pseudomonas aeruginosa |
Enzyme Inhibition
Another promising application of this compound is its role as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
Research focused on the inhibitory effects of newly synthesized sulfonamide derivatives on α-glucosidase and acetylcholinesterase enzymes revealed that certain derivatives displayed significant inhibition rates, making them potential candidates for treating diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The compound shares a benzohydrazide backbone with several analogs, but variations in substituents and functional groups modulate its physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Group Variations
Structure-Activity Relationships (SAR)
- Sulfanyl Group : The –S– linker enhances lipophilicity and metal-binding capacity, critical for cytotoxic metal complexes .
- Pyrimidine Ring : Methyl groups at positions 4 and 6 improve steric and electronic interactions with biological targets .
- Hydrazide vs. Ester : Hydrazide derivatives (e.g., target compound) are more reactive in forming Schiff bases, while esters (e.g., methyl benzoate analog) offer stability for drug delivery .
- Benzimidazole Fusion : Introduces planar aromaticity, enhancing DNA intercalation or enzyme inhibition .
Biological Activity
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 284.36 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various fungi and bacteria. A study focused on hydrazides and hydrazones derived from 4-hydroxybenzoic acid demonstrated potent antifungal activity against Botrytis cinerea and Coriolus unicolor, suggesting that derivatives of benzohydrazide may also possess similar activities .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Hydrazones derived from benzohydrazides have been assessed for their ability to inhibit cholinesterase enzymes, which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency can vary significantly based on structural modifications; for example, certain hydrazone derivatives exhibited IC values in the micromolar range for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By binding to active sites or allosteric sites on target enzymes, leading to reduced enzymatic activity.
- Antimicrobial Action : Disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Properties : Potential reduction of oxidative stress through scavenging free radicals.
Study on Antifungal Activity
A study evaluated various hydrazide derivatives against phytopathogenic fungi. The results indicated that specific substitutions on the benzohydrazide structure could enhance antifungal activity significantly. For instance, compounds with bulky substituents showed increased efficacy against multiple fungal strains .
Cholinesterase Inhibition Study
Another investigation focused on the synthesis of hydrazone derivatives from benzohydrazides and their inhibitory effects on cholinesterases. The findings revealed that certain derivatives had dual inhibitory effects on AChE and BuChE, with some compounds exhibiting greater selectivity towards one enzyme over the other . This suggests that structural modifications can be strategically employed to optimize enzyme inhibition.
Comparative Table of Biological Activities
Q & A
Basic: What are the standard synthetic protocols for preparing 4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide and its analogs?
Methodological Answer:
The synthesis typically involves two key steps:
- Step 1: Formation of the benzohydrazide core via refluxing benzoic acid derivatives (e.g., ethyl benzoate) with hydrazine hydrate in ethanol for 6–7 hours .
- Step 2: Condensation with a thioether-containing pyrimidine moiety. For example, reacting 2-(ethylsulfanyl)benzohydrazide with substituted aldehydes in absolute ethanol under reflux for 7 hours yields Schiff base derivatives . Optimization may require adjusting solvent polarity (e.g., methanol vs. ethanol) or catalyst (e.g., glacial acetic acid) to enhance yield .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Key techniques include:
- X-ray crystallography: Resolves bond lengths and angles (e.g., C–S bond in the pyrimidine-thioether group) and hydrogen-bonding networks .
- Spectroscopy:
- Elemental analysis: Validates purity (>95%) and stoichiometry .
Basic: What in vitro assays are used to evaluate its antimicrobial activity?
Methodological Answer:
- Broth microdilution (MIC): Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with results compared to standards like sulfamethazine .
- Time-kill assays: Assess bactericidal/fungicidal kinetics at 2× MIC .
- Resistance studies: Compare efficacy against drug-resistant vs. wild-type strains to identify structure-activity relationships (e.g., chlorine substituents enhance potency) .
Advanced: How can computational methods (e.g., DFT, QSAR) predict its bioactivity?
Methodological Answer:
- DFT calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity. For example, lower band gaps in thioether-linked derivatives enhance radical scavenging .
- 3D-QSAR: Build pharmacophore models using substituent effects (e.g., 4-Cl vs. 4-OCH₃) to predict antimycobacterial activity (pIC₅₀). Validation via leave-one-out cross-checking ensures model robustness .
- Molecular docking: Simulate binding to targets like dihydrofolate reductase (DHFR) using PyMOL, focusing on hydrogen bonds with pyrimidine sulfonamides .
Advanced: How to resolve contradictions in biological data between analogs?
Methodological Answer:
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Solubility issues: LogP values >3.5 reduce aqueous solubility; adjust via polar groups (e.g., –OH, –SO₃H) .
- Metabolic instability: Use LC-MS to identify metabolites (e.g., hydrazide cleavage) and modify labile bonds .
- Crystallographic polymorphism: Compare lattice energies of polymorphs (e.g., via DSC) to assess stability differences impacting bioavailability .
Advanced: What strategies optimize coordination complexes for enhanced bioactivity?
Methodological Answer:
- Ligand design: Introduce electron-donating groups (e.g., –NH₂) to benzohydrazide to strengthen metal-ligand bonds. For example, Co(II) complexes with 2-aminobenzoyl substituents show improved antibacterial activity vs. free ligands .
- Spectroscopic validation: Diffuse reflectance spectroscopy confirms octahedral geometry in Co(II) complexes, while IR identifies M–N/M–O bonding .
- Bioassay correlation: Compare MIC values of free ligands vs. metal complexes to quantify chelation-enhanced activity .
Advanced: How do substituents influence thermal stability and crystallinity?
Methodological Answer:
- Thermogravimetric analysis (TGA): Methyl groups on pyrimidine increase decomposition temperatures (e.g., 250°C vs. 230°C for unsubstituted analogs) due to steric stabilization .
- Crystallography: Bulky substituents (e.g., 4,6-dimethylpyrimidine) disrupt π-π stacking, reducing melting points but enhancing solubility .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., S···H contacts contribute 8–12% to lattice energy) .
Advanced: What in silico tools assess ADME/Tox profiles early in development?
Methodological Answer:
- SwissADME: Predicts logP (<3.0 optimal), GI absorption (>80% high), and CYP450 inhibition risks .
- ProTox-II: Flags hepatotoxicity risks via structural alerts (e.g., hydrazide moieties) .
- Molecular dynamics (MD): Simulates blood-brain barrier penetration; hydrophilic derivatives (PSA >90 Ų) are less neurotoxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
